![molecular formula C15H15FN2O3S B2983276 ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899749-24-7](/img/structure/B2983276.png)
ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a fluorophenyl group, a methylsulfanyl group, and an ethyl carboxylate group attached to it .Aplicaciones Científicas De Investigación
Crystal Structure and Supramolecular Interactions
Research into polysubstituted pyridines related to the compound includes studying their crystal structures and interactions. One such study investigated the crystal structure of ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate. The structure is stabilized by intermolecular C—H⋯F and C—H⋯π interactions, highlighting the role of fluorophenyl groups in these interactions (Suresh et al., 2007).
Synthesis and Structure Analysis
The synthesis of novel 5-methyl-4-thiopyrimidine derivatives starting from similar compounds shows the diversity in structural formation. The structural differences in these derivatives, despite similar starting materials, underscore the versatility of such compounds in research (Stolarczyk et al., 2018).
Antimicrobial and Enzyme Assay Studies
A study on ionic liquid-promoted synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives found significant antimicrobial properties. The study included enzyme assays to predict the mode of action, illustrating the potential of these compounds in antimicrobial applications (Tiwari et al., 2018).
Biological Activities and Crystal Growth
The synthesis and biological evaluation of related pyrido[4,3-d]pyrimidine derivatives demonstrate the biological activities of these compounds. The crystal structure analysis further contributes to understanding their potential applications (Mo et al., 2007).
Nonlinear Optical Analysis
Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a related compound, has been studied for its nonlinear optical properties. The research provides insight into the potential application of these compounds in the field of optical materials (Dhandapani et al., 2017).
Fluorescence Properties
Research on monastrol analogs conjugated with fluorescent coumarin scaffolds, using similar pyrimidine derivatives, explores their fluorescence properties. This underscores the utility of such compounds in the development of fluorescent materials (Al-Masoudi et al., 2015).
Antioxidant and Radioprotective Activities
The compound ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydro pyrimidine-5-carboxylate has been synthesized and evaluated for its antioxidant and radioprotective activities, indicating potential therapeutic applications (Mohan et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains abenzylic position , which is known to be a key site for various chemical reactions . This suggests that the compound might interact with its targets through this functional group.
Mode of Action
The benzylic position in the compound can undergo various reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules .
Biochemical Pathways
Given the potential reactions at the benzylic position, it is plausible that the compound could affect pathways involvingfree radical reactions, nucleophilic substitutions, or oxidations .
Propiedades
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-3-21-14(19)12-9(2)17-15(20)18-13(12)22-8-10-5-4-6-11(16)7-10/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBGAGQOBIDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)
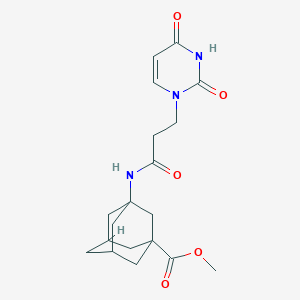
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
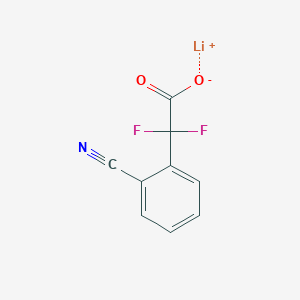


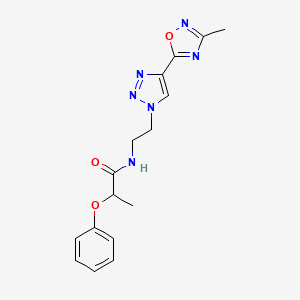
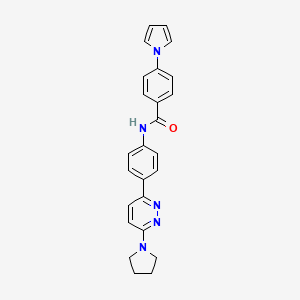

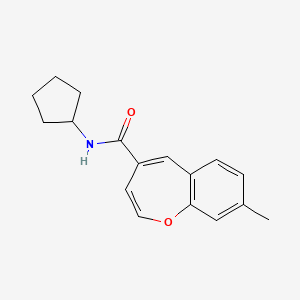
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2983209.png)
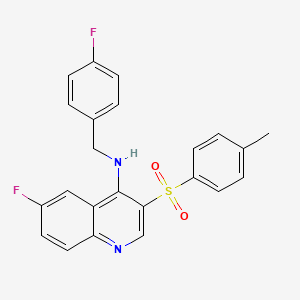
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2983213.png)
![5-{5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl}-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2983215.png)